molecular formula C32H28N4O2 B127453 Desmethyl Telmisartan CAS No. 144701-81-5

Desmethyl Telmisartan

Cat. No. B127453
CAS RN: 144701-81-5
M. Wt: 500.6 g/mol
InChI Key: VRBXIPRPTFMJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Telmisartan, also known as N-Desmethyl Telmisartan, is a derivative of Telmisartan . Telmisartan is a prototypic angiotensin receptor blocker largely used to treat hypertension worldwide . It is recognized for its good tolerability and pleiotropic activities, including anti-inflammatory and antitumor effects .


Molecular Structure Analysis

Desmethyl Telmisartan has the molecular formula C32H28N4O2 and a molecular weight of 500.6 g/mol . The IUPAC name is 2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid . The InChI and Canonical SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Desmethyl Telmisartan has a molecular weight of 500.6 g/mol. It has an XLogP3-AA value of 7, indicating its lipophilicity, and it has two hydrogen bond donors .

Scientific Research Applications

Analytical Method Development

N-Desmethyl Telmisartan is utilized in the development of analytical methods for the detection and quantification of Telmisartan and its impurities in pharmaceutical formulations. This is crucial for ensuring the quality and safety of the drug .

Solubility and Dissolution Rate Enhancement

Research has been conducted to enhance the solubility and dissolution rate of Telmisartan by employing surface solid dispersions. This could potentially improve the bioavailability of the drug, especially in biological fluids with pH ranging from 3 to 9 .

Hypertension Treatment

N-Desmethyl Telmisartan, being closely related to Telmisartan, may have applications in the treatment of hypertension. Telmisartan is a selective angiotensin II type 1 receptor antagonist, and its derivatives could be explored for similar therapeutic effects .

Genotoxicity Assessment

N-Desmethyl Telmisartan can be used to assess the genotoxic potential of Telmisartan. This is important for regulatory compliance and to ensure the safety of the drug for human use .

Method Validation (AMV)

N-Desmethyl Telmisartan is used in method validation processes, which are essential for verifying that analytical methods are suitable for their intended purpose. This includes validating methods for Abbreviated New Drug Applications (ANDA) or during commercial production .

Mechanism of Action

Target of Action

N-Desmethyl Telmisartan, also known as Desmethyl Telmisartan or 2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid, is a derivative of Telmisartan . Telmisartan primarily targets the angiotensin II type 1 (AT1) receptors . These receptors are part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure .

Mode of Action

Telmisartan, and by extension N-Desmethyl Telmisartan, binds to the AT1 receptors with high affinity . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . It has been suggested that Telmisartan may also interact with the programmed cell death-ligand 1 (PD-L1) protein dimer, potentially contributing to its anti-inflammatory and antitumor effects .

Biochemical Pathways

The primary biochemical pathway affected by Telmisartan is the renin-angiotensin system . By blocking the AT1 receptors, Telmisartan inhibits the vasoconstrictor and aldosterone secretory effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, thereby reducing blood pressure . Additionally, Telmisartan has been shown to inhibit the NLRP3 inflammasome by activating the PI3K pathway in neural stem cells .

Pharmacokinetics

Telmisartan exhibits good pharmacokinetic properties, with a bioavailability ranging from 42% to 100% . It has minimal liver metabolism and is primarily excreted in the feces . The elimination half-life of Telmisartan is approximately 24 hours, allowing for once-daily dosing . .

Action Environment

The action of Telmisartan can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. Furthermore, individual patient factors such as age, gender, renal function, and genetic polymorphisms can also influence the drug’s action . .

Future Directions

Telmisartan has been found to have potential in reducing mortality among hospitalized patients with COVID-19 . This suggests that derivatives of Telmisartan, such as Desmethyl Telmisartan, may also have potential therapeutic applications that could be explored in future research.

properties

IUPAC Name

2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N4O2/c1-3-8-29-35-30-20(2)17-23(31-33-26-11-6-7-12-27(26)34-31)18-28(30)36(29)19-21-13-15-22(16-14-21)24-9-4-5-10-25(24)32(37)38/h4-7,9-18H,3,8,19H2,1-2H3,(H,33,34)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBXIPRPTFMJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579024
Record name 4'-[(7'-Methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl Telmisartan

CAS RN

144701-81-5
Record name 4'-[(7'-Methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 1 from tert.-butyl 4'-[[2-n-propyl-4-methyl-6-(benzimidazol-2-yl)-benzimidazol-1-yl]-methyl]-biphenyl-2-carboxylate and trifluoroacetic acid in methylene chloride.
Name
tert.-butyl 4'-[[2-n-propyl-4-methyl-6-(benzimidazol-2-yl)-benzimidazol-1-yl]-methyl]-biphenyl-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
CCCc1nc2c(C)cc(-c3nc4ccccc4[nH]3)cc2n1Cc1ccc(-c2ccccc2C(=O)OC(C)(C)C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyl Telmisartan
Reactant of Route 2
Desmethyl Telmisartan
Reactant of Route 3
Desmethyl Telmisartan
Reactant of Route 4
Reactant of Route 4
Desmethyl Telmisartan
Reactant of Route 5
Reactant of Route 5
Desmethyl Telmisartan
Reactant of Route 6
Reactant of Route 6
Desmethyl Telmisartan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.